molecular formula C19H18N2OS B2824020 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 941935-18-8

1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2824020
CAS No.: 941935-18-8
M. Wt: 322.43
InChI Key: KONVVZWDKAOOKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a chemical compound offered for research and development purposes. It features a dihydropyrazin-2-one core, a structure of significant interest in medicinal and agrochemical research. This core is a common scaffold found in compounds with diverse biological activities. The molecule is further functionalized with a 4-methylphenyl group at the 1-position and a (4-methylphenyl)methyl]sulfanyl (benzylthio) moiety at the 3-position. Compounds containing sulfanyl (thioether) linkages and similar heterocyclic systems are frequently explored in various scientific fields. For instance, structurally related sulfonamide and sulfanyl compounds are investigated in the development of herbicidal agents and pharmaceutical candidates targeting the central nervous system . The presence of the dihydropyrazinone ring also suggests potential for its use in organic synthesis and as a building block for the preparation of more complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly for scientific research and is not labeled or approved for any other use. Researchers are responsible for verifying the suitability of this compound for their specific applications. For detailed specifications, handling instructions, and safety data, please contact our technical support team.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-3-7-16(8-4-14)13-23-18-19(22)21(12-11-20-18)17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONVVZWDKAOOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzyl chloride with sodium sulfide to form 4-methylphenylmethyl sulfide. This intermediate is then reacted with 2-chloropyrazine under basic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazinone ring can be reduced under specific conditions.

    Substitution: The methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyrazinone derivatives.

    Substitution: Halogenated methylphenyl derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues with Sulfanyl and Methylphenyl Moieties

Compound BF37485 (CAS 946293-39-6)
  • Structure : Similar dihydropyrazin-2-one core but substituted with a [2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl group at position 3.
  • Molecular Formula : C₂₀H₁₈N₂O₃S (MW: 366.43 g/mol).
  • Key Differences: The methoxy group in BF37485 increases polarity compared to the methyl group in the target compound.
  • Implications : The target compound’s lower molecular weight and absence of a ketone suggest reduced hydrophilicity compared to BF37485 .
Propanamide Derivatives (7c–7f from )
  • Structures : 1,3,4-Oxadiazole-containing propanamides with sulfanyl-linked thiazole and methylphenyl groups.
  • Molecular Formulas : C₁₆H₁₇N₅O₂S₂ to C₁₇H₁₉N₅O₂S₂ (MW: 375–389 g/mol).
  • Key Differences: The oxadiazole-thiazole scaffold in 7c–7f contrasts with the dihydropyrazinone core, leading to distinct electronic environments. Melting points for 7c–7f range from 134–178°C, suggesting higher thermal stability than the target compound (data inferred from structural rigidity of oxadiazoles).
  • Implications: The dihydropyrazinone core may offer conformational flexibility absent in rigid oxadiazole derivatives, influencing binding interactions in pharmacological contexts .

Compounds with Shared 4-Methylphenyl Substituents

3-(4-Methylphenyl)furan ()
  • Structure : Furan ring substituted with a 4-methylphenyl group.
  • Molecular Formula : C₁₁H₁₀O (MW: 158.20 g/mol).
  • Key Differences: The furan core lacks nitrogen atoms, reducing hydrogen-bonding capacity compared to the dihydropyrazinone.
  • Implications: The dihydropyrazinone’s nitrogen-rich structure may enhance interactions with biological targets (e.g., enzymes or receptors) compared to furan derivatives .
N-Methyl-4-phenyl-2,3-dihydropyridinium ()
  • Structure : Dihydropyridine core with a phenyl group and methyl substitution.
  • Molecular Formula : C₁₂H₁₄N⁺ (MW: 176.25 g/mol).
  • Key Differences: The positively charged dihydropyridinium contrasts with the neutral dihydropyrazinone.
  • Implications : The target compound’s sulfanyl moiety could confer antioxidant properties or susceptibility to oxidative degradation, unlike the dihydropyridinium analogue .

Q & A

Basic Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.3–2.5 ppm). Discrepancies in splitting patterns may indicate tautomerism .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the dihydropyrazinone ring .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –SCH₂C₆H₄CH₃) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

How should researchers address discrepancies between experimental NMR data and computational predictions?

Advanced Question

  • Solvent Effects : Recalculate DFT predictions with explicit solvent models (e.g., DMSO or CDCl₃) to account for shifts .
  • Tautomeric Equilibria : Perform variable-temperature NMR to detect dynamic interconversion between keto-enol forms .
  • Crystal Packing : Compare solid-state (X-ray) and solution-state (NMR) structures to identify conformational differences .

What are the recommended safety protocols for handling this compound during laboratory synthesis?

Basic Question

  • Ventilation : Use fume hoods to avoid inhalation of sulfur-containing vapors .
  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (category 2A irritant) .
  • Waste Disposal : Neutralize reaction byproducts (e.g., thiols) with oxidizing agents before disposal .

What strategies resolve challenges in obtaining single crystals for X-ray diffraction studies?

Advanced Question

  • Solvent Pairing : Use slow evaporation with solvent pairs (e.g., hexane/ethyl acetate) to induce controlled nucleation .
  • Temperature Gradients : Crystallize at 4°C after initial room-temperature saturation .
  • Seeding : Introduce microcrystals from analogous compounds to guide crystal growth .

How does the methylsulfanyl group influence the compound's reactivity in substitution reactions?

Basic Question

  • Electronic Effects : The –SCH₂– group acts as an electron donor, increasing nucleophilicity at the pyrazinone ring .
  • Steric Hindrance : Bulky substituents may hinder axial attack in SN2 reactions, favoring alternative pathways .

What analytical approaches are recommended when observing unexpected biological activity in assays?

Advanced Question

  • Purity Validation : Perform HPLC (>95% purity) to rule out artifacts from impurities .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites .
  • SAR Studies : Synthesize derivatives with modified substituents (e.g., replacing –SCH₂– with –O–) to isolate pharmacophores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.